2-(1H-1,3-benzodiazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine
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Overview
Description
2-(1H-1,3-benzodiazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety fused with a benzothiazine ring, and a chlorophenyl group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 2-chlorobenzothiazine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2-(1H-1,3-benzodiazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)-3-phenyl-2H-1,4-benzothiazine: Lacks the chlorophenyl group, which may affect its reactivity and applications.
2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-2H-1,4-benzothiazine: Similar structure but with the chlorine atom in a different position, potentially altering its chemical behavior.
Uniqueness
The presence of the 3-chlorophenyl group in 2-(1H-1,3-benzodiazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine imparts unique properties, such as increased reactivity in substitution reactions and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-2H-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3S/c22-14-7-5-6-13(12-14)19-20(26-18-11-4-3-10-17(18)23-19)21-24-15-8-1-2-9-16(15)25-21/h1-12,20H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYNIOJASRBRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3C(=NC4=CC=CC=C4S3)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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